
C22 Sphingomyelin
Overview
Description
Sphingomyelin (SM) is a critical sphingolipid composed of a sphingosine backbone, a phosphocholine head group, and a fatty acid (FA) chain. C22 Sphingomyelin refers to SM species containing a 22-carbon FA chain, with varying degrees of unsaturation (e.g., C22:0, C22:1, C22:3). Unlike glycerol-based phospholipids, SM lacks a glycerol moiety, contributing to its unique membrane-stabilizing properties .
It also plays roles in lipid raft formation, cell signaling, and metabolic regulation. Dysregulation of C22 SM is implicated in pathologies like amyotrophic lateral sclerosis (ALS), metabolic syndrome, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphingomyelin involves several key enzymes, including serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase. The process begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. Sphinganine is acylated to form dihydroceramide, which is subsequently desaturated to form ceramide. Finally, sphingomyelin synthase transfers a phosphocholine group from phosphatidylcholine to ceramide, resulting in the formation of sphingomyelin .
Industrial Production Methods
Industrial production of sphingomyelin typically involves extraction from natural sources, such as egg yolk or milk. The extraction process includes lipid extraction using organic solvents, followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of sphingomyelin through microbial fermentation, where genetically engineered microorganisms are used to produce the necessary enzymes for sphingomyelin synthesis .
Chemical Reactions Analysis
Degradation Pathways
C22 Sphingomyelin is hydrolyzed by sphingomyelinases (SMases) into ceramide and phosphocholine:
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Enzyme Classes :
Table 1: Enzymatic Hydrolysis Products of this compound
Enzyme | pH Optimum | Location | Ceramide Produced | Biological Impact |
---|---|---|---|---|
Neutral SMase | 7.4 | Plasma membrane | C22:0 ceramide | Neuronal excitability |
Acid SMase | 4.5–5.0 | Lysosomes | C22:0 ceramide | Metabolic syndrome |
Role in Lipid Raft Dynamics
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This compound’s saturated acyl chain promotes liquid-ordered membrane domains (lipid rafts), which are larger and more thermostable than those formed by unsaturated or shorter-chain SMs .
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These domains influence membrane protein localization and signaling efficiency.
Analytical Characterization
Mass spectrometry studies reveal distinct collision cross-section (CCS) values for this compound adducts, aiding in structural identification:
Table 2: Collision Cross-Section (CCS) Data
Adduct | CCS (Ų) | Buffer Gas | Sample Type |
---|---|---|---|
[M+CH₃COO]⁻ | 304.1 | N₂ | Human plasma |
[M+H]⁺ | 300.3 | N₂ | Human plasma |
[M+HCOO]⁻ | 300.8 | N₂ | Human plasma |
Metabolic and Disease Associations
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Obesity/Insulin Resistance : Elevated serum this compound correlates with obesity (BMI ≥35) and insulin resistance parameters .
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Atherogenic Dyslipidemia : Ceramide C22:0 (a hydrolysis product) negatively correlates with LDL-C levels, suggesting a protective role .
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Neurodegeneration : nSMase-mediated C22:0 ceramide release modulates hippocampal neuron excitability, linking sphingolipid metabolism to synaptic plasticity .
Comparative Reactivity
Scientific Research Applications
Structural and Functional Roles
C22 Sphingomyelin is primarily found in cell membranes, particularly in the myelin sheath of nerve cells. It contributes to membrane integrity and fluidity, which are crucial for cellular signaling and function. The presence of sphingomyelin in lipid rafts facilitates the organization of signaling molecules, impacting various cellular processes such as growth, differentiation, and apoptosis .
Metabolic Health Applications
Recent studies have highlighted the role of sphingomyelin, including this compound, in metabolic health. Dietary supplementation with sphingomyelin has been shown to positively influence lipid metabolism and cholesterol homeostasis. For instance, a meta-analysis indicated that dietary sphingomyelin supplementation improved blood lipid profiles and insulin sensitivity without significantly affecting glucose levels or inflammatory markers . This suggests potential applications for this compound in managing conditions like metabolic syndrome (MetS) and obesity.
Table 1: Effects of Dietary this compound Supplementation
Parameter | Effect | Reference |
---|---|---|
Blood Lipid Profiles | Improved | |
Insulin Sensitivity | Enhanced | |
Glucose Levels | No significant change | |
Inflammatory Markers | No significant change |
Neurodegenerative Diseases
This compound has also been implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Studies have demonstrated that alterations in sphingolipid metabolism, including upregulation of specific sphingomyelins, correlate with disease progression . This opens avenues for using this compound as a biomarker for ALS and potentially as a therapeutic target.
Table 2: Role of this compound in ALS
Study Focus | Findings | Reference |
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Biomarker Potential | Upregulation correlates with progression | |
Therapeutic Strategies | Targeting sphingolipid metabolism |
Cardiovascular Health
Research indicates that plasma levels of this compound correlate with hepatic steatosis severity in chronic liver diseases, such as hepatitis C virus (HCV) infections . This suggests that monitoring this compound levels may provide insights into cardiovascular health and liver function.
Nutritional Applications
This compound is increasingly recognized for its potential applications in the food industry, particularly as a functional food additive. Its ability to modulate lipid metabolism positions it as a candidate for developing functional foods aimed at preventing chronic diseases related to lipid dysregulation .
Mechanism of Action
Sphingomyelin exerts its effects through its role in cell membrane structure and function. It is a key component of lipid rafts, which are specialized membrane microdomains that facilitate cell signaling and membrane trafficking. Sphingomyelin can be hydrolyzed by sphingomyelinase enzymes to produce ceramide, a bioactive lipid that regulates various cellular processes, including apoptosis, cell cycle arrest, and differentiation. Ceramide can be further metabolized to produce other bioactive sphingolipids, such as sphingosine and sphingosine-1-phosphate, which have distinct signaling roles .
Comparison with Similar Compounds
Structural Differences
Sphingomyelins are classified by FA chain length and saturation. Key structural distinctions include:
- C16:0 SM : Shorter FA chain (16 carbons, saturated), prevalent in signaling pathways.
- C18:1 SM: Monounsaturated FA chain (18 carbons), linked to membrane fluidity.
- C24:0 SM : Very-long-chain saturated FA (24 carbons), associated with ceramide synthesis and insulin signaling .
- C22 SM variants: C22:0: Saturated, abundant in retroperitoneal adipose tissue (RPAT) . C22:1: Monounsaturated, upregulated by choline supplementation . C22:3: Triunsaturated, discriminates ALS progression and lung progenitor differentiation .
Functional and Metabolic Roles
- Membrane Dynamics : C22 SM stabilizes lipid bilayers, particularly in cholesterol-rich membranes, more effectively than shorter-chain SMs (e.g., C16:0) .
- Metabolic Regulation : C22:0 and C24:0 SMs are precursors for ceramides involved in insulin resistance. CerS2-null mice show reduced C22:0/C24:0 ceramides and impaired insulin signaling .
- Disease Links :
Tissue-Specific Distribution and Modulation
- Adipose Tissue : C22:0 SM is 2-fold higher in RPAT than subcutaneous adipose tissue (SCAT), suggesting depot-specific roles in lipid storage .
- Liver and Serum: Fenofibrate increases C22:1 and C24:0 SM in NOD mice, improving glucose homeostasis .
- Nervous System : C22 SM in MFGM supports myelination and neurodevelopment, while C22:3 SM modulates lung progenitor differentiation .
Biological Activity
C22 sphingomyelin (SM), a specific molecular species of sphingomyelin characterized by its acyl chain length of 22 carbon atoms, is increasingly recognized for its significant biological activities. This article explores the biological roles, mechanisms, and clinical implications of this compound, supported by recent research findings and case studies.
Overview of Sphingomyelin
Sphingomyelins are a class of sphingolipids that play crucial roles in cellular structure and signaling. They are integral components of cell membranes, particularly in lipid rafts, which are microdomains that facilitate cell signaling and membrane fluidity. Sphingomyelins can be hydrolyzed into bioactive molecules like ceramides and sphingosine-1-phosphate (S1P), which are involved in various cellular processes including apoptosis, proliferation, and inflammation .
Biological Functions of this compound
1. Role in Metabolic Syndrome:
Recent studies have shown that elevated levels of specific sphingomyelin species, including this compound, correlate with metabolic syndrome parameters such as obesity and insulin resistance. In a study involving obese individuals, higher levels of this compound were associated with increased insulin resistance and liver function impairment .
2. Inflammatory Response:
this compound has been implicated in the inflammatory response related to various diseases. For instance, elevated levels of SM have been linked to the severity of COVID-19, where specific sphingomyelin species acted as potential biomarkers for disease progression . The relationship between sphingomyelins and inflammatory cytokines underscores their role in modulating immune responses.
3. Neuroprotective Effects:
In neurological contexts, this compound has been shown to influence synaptic activity. Research indicates that the hydrolysis of sphingomyelin can enhance neuronal excitability and synaptic transmission in hippocampal neurons . This suggests a potential neuroprotective role for this compound in conditions like neurodegeneration.
Case Study: Sphingomyelins in Liver Disease
A significant correlation was found between plasma levels of this compound and the severity of hepatic steatosis in patients with chronic hepatitis C virus (HCV) infection. Higher concentrations of C22 SM were indicative of worsened liver conditions, suggesting its potential as a biomarker for liver disease progression .
Table: Summary of Biological Activities Associated with this compound
This compound exerts its biological effects primarily through its metabolism into bioactive lipids. The balance between ceramide production (which can promote apoptosis) and S1P production (which generally promotes cell survival) is crucial in determining cellular outcomes under stress conditions . This balance is particularly relevant in the context of diseases like cancer and metabolic disorders.
Q & A
Q. What are the optimal methods for extracting C22 sphingomyelin from biological tissues while preserving its integrity?
The extraction of this compound (SM) requires methods that minimize lipid degradation and maximize yield. The Folch method (chloroform:methanol 2:1 v/v) is widely used for sphingolipid extraction due to its reproducibility and ability to separate lipids from non-lipid contaminants . Alternatively, the Bligh & Dyer method offers rapid extraction (10 minutes) by homogenizing tissues in chloroform:methanol:water, producing a biphasic system where lipids partition into the chloroform layer . For C22 SM specifically, solvent polarity adjustments may be necessary to account for its very-long-chain fatty acid (VLCFA) moiety, which requires optimized phase separation to avoid loss . Post-extraction, liquid chromatography-mass spectrometry (LC-MS) is recommended for species-specific quantification.
Q. How does this compound contribute to plasma membrane organization and function?
C22 SM interacts with cholesterol to form lipid rafts, which regulate membrane fluidity and signaling protein localization . Its VLCFA chain enhances hydrophobic matching with cholesterol, stabilizing microdomains critical for receptor clustering (e.g., EGFR, insulin receptor) . Ceramide synthase 2 (CerS2), which synthesizes C22-C26 ceramides, indirectly influences C22 SM levels by providing precursors for SM synthesis . Disruption of C22 SM-cholesterol interactions alters membrane permeability, as shown in studies using Ostreolysin A binding assays .
Q. What experimental approaches are used to investigate the role of this compound in aortic aneurysm pathogenesis?
Metabolomic profiling of aortic tissues from patients with bicuspid aortic valve-associated aneurysms (BAV-A) revealed elevated total SM levels, including C22:2 and C22:1 species, compared to controls . Targeted LC-MS can quantify SM subspecies, while histochemical staining (e.g., filipin for cholesterol) identifies colocalization with C22 SM in vascular smooth muscle cells. Mechanistic studies in murine models may involve inducing aneurysms via angiotensin II infusion and analyzing SM distribution via lipidomics .
Q. How do variations in this compound levels correlate with white matter microstructure alterations in aging populations?
In older adults, higher plasma C22:0 SM is associated with lower fractional anisotropy (FA) in the posterior corona radiata, indicating reduced axonal integrity . Conversely, a lower SM:C22 ceramide ratio correlates with increased mean diffusivity (MD) in the uncinate fasciculus, suggesting myelin degradation . These associations may reflect sphingolipid-driven neuroinflammation or impaired ceramide clearance. Adjusting for total cholesterol and APOEε4 status is critical, as lipid-lowering therapies may confound results .
Q. What methodological challenges arise in quantifying this compound species with varying chain lengths and modifications?
C22 SM quantification is complicated by isoform diversity (e.g., C22:0 vs. C22:1) and hydroxylation modifications (e.g., SM (OH) C22:1) . LC-MS must employ high-resolution separation (e.g., C18 columns) and multiple reaction monitoring (MRM) to distinguish isomers. In CerS4-deficient organoids, C22 SM levels decreased, but overlapping peaks with C24 species necessitated post-column derivatization for clarity . Standardization using synthetic C22 SM (e.g., Matreya LLC. >98% purity) improves reproducibility .
Q. How do genetic modifications in sphingolipid synthesis enzymes (e.g., CerS2) affect this compound distribution in cellular models?
CerS2 knockout mice show reduced C22-C26 ceramides, leading to compensatory increases in C16 SM and disrupted myelin formation . Overexpression of sphingomyelin synthase 1 (SMS1) in HepG2 cells elevates C22:0 and C24:0 SM, altering membrane rigidity and hexosylceramide metabolism . CRISPR/Cas9 editing of CerS2 in organoids combined with stable isotope tracing (e.g., ¹³C-palmitate) can track SM synthesis pathways.
Q. What are the implications of dietary interventions like caloric restriction on this compound metabolism in aging models?
Caloric restriction (CR) in mice reduces age-related accumulation of VLC SM species (C22-C26) by 40-60%, likely via downregulation of elongation enzymes (e.g., ELOVL1) . LC-MS profiling of liver and brain tissues from CR models reveals decreased C22 SM, which correlates with improved mitochondrial function. These findings suggest CR modulates sphingolipid elongation, though tissue-specific effects require further study .
Q. How do pharmacological agents like fenofibrate modulate this compound levels, and what are the downstream metabolic effects?
Fenofibrate increases C22:1 SM in NOD mice by upregulating fatty acid transport proteins (e.g., MTP), which preferentially incorporate VLCFA into SM . This shift alters pancreatic β-cell lipid composition, improving glucose homeostasis. However, total SM levels remain unchanged, highlighting the importance of subspecies analysis. PPARα agonists like fenofibrate may selectively modulate SM acyl chains via transcriptional regulation of CerS2 .
Q. How can researchers reconcile contradictory findings regarding this compound levels across different pathological models?
In aortic aneurysms, C22 SM is elevated , whereas CerS4-deficient organoids show reduced C22 SM . These discrepancies may stem from tissue-specific CerS isoform expression (e.g., CerS2 in liver vs. CerS4 in epithelia) . Meta-analyses adjusting for confounders (e.g., age, lipid-lowering drugs) and using unified LC-MS protocols are needed. Studies should also differentiate between hydroxylated and non-hydroxylated C22 SM species, as their metabolic roles differ .
Properties
IUPAC Name |
[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H91N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h36,38,43-44,48H,6-35,37,39-42H2,1-5H3,(H-,46,49,50,51)/b38-36+/t43-,44+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJANLYCZUNFSE-TWKUQIQBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H91N2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347488 | |
Record name | N-(Docosanoyl)-sphing-4-enine-1-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | SM(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94359-12-3 | |
Record name | N-(Docosanoyl)-sphing-4-enine-1-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SM(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012103 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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